molecular formula C19H16N2O3 B4965719 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4965719
M. Wt: 320.3 g/mol
InChI Key: QXIZNGPMUWLSIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as FHQ, is a small molecule compound that belongs to the quinazolinone class of compounds. FHQ has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

The mechanism of action of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is thought to involve the inhibition of various signaling pathways. 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to a reduction in tissue damage and improve overall health. 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells, which can lead to the suppression of tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is its relatively simple synthesis method, which makes it cost-effective and accessible for researchers. Additionally, 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have a range of biological activities, which makes it a versatile compound for studying various diseases and conditions. However, one limitation of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. One area of interest is its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to have anticancer properties, and further research could explore its potential as a chemotherapeutic agent. Finally, research could focus on developing more soluble derivatives of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone to improve its in vivo efficacy.

Synthesis Methods

The synthesis of 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone involves the reaction of 2-aminobenzophenone with furfural in the presence of acetic anhydride and sulfuric acid. The resulting product is then reduced with sodium borohydride to yield 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone. This method has been reported to have a yield of 65-70% and is relatively simple and cost-effective.

Scientific Research Applications

3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has also been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

3-(furan-2-ylmethyl)-2-(4-hydroxyphenyl)-1,2-dihydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c22-14-9-7-13(8-10-14)18-20-17-6-2-1-5-16(17)19(23)21(18)12-15-4-3-11-24-15/h1-11,18,20,22H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXIZNGPMUWLSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC=C(C=C3)O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-furylmethyl)-2-(4-hydroxyphenyl)-2,3-dihydro-4(1H)-quinazolinone

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